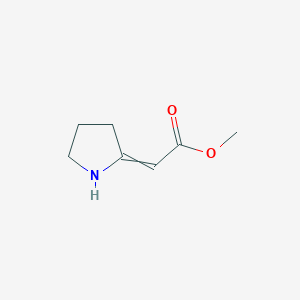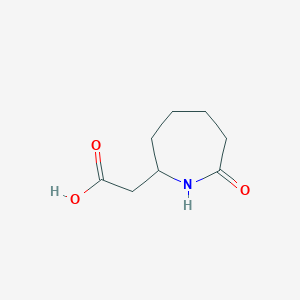![molecular formula C8H6ClNO4 B1429831 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid CAS No. 877177-32-7](/img/structure/B1429831.png)
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid
Vue d'ensemble
Description
“7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridine-6-carboxylic acid” is a chemical compound with the empirical formula C8H6ClNO4 . It has a molecular weight of 215.59 . The compound is a solid and its SMILES string is OC(=O)c1nc2OCCOc2cc1Cl .
Molecular Structure Analysis
The InChI key for this compound is HVTIGUBVZZWQGE-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid . Its density is predicted to be 1.584±0.06 g/cm3 . The predicted boiling point is 383.6±42.0 °C .Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- The compound has been utilized in the synthesis of pyridonecarboxylic acids, which demonstrate significant antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups, some of which showed more activity than enoxacin, suggesting their potential as antibacterial agents (Egawa et al., 1984).
Chemical Transformations and Derivatives
- Daliacker et al. (1979) explored the preparation and reactions of pyrido[2,3-d]- and pyrido[3,4-d][1,3]dioxoles, which are derivatives of the compound, highlighting its versatility in chemical synthesis (Daliacker et al., 1979).
- Soukri et al. (2003) synthesized 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine derivatives, further expanding the compound's applicability in creating novel heterocyclic systems (Soukri et al., 2003).
Structural Studies
- Grossel et al. (2006) reported on the polymorphism in pyridine-2,6-dicarboxylic acid, providing insights into the solid-state structures of related compounds (Grossel et al., 2006).
Potential in Pharmaceutical Research
- Benarab et al. (1993) synthesized various 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines, suggesting its potential for creating pharmacologically active compounds (Benarab et al., 1993).
Antibacterial Applications
- El-Abadelah et al. (1998) discussed the synthesis and antibacterial activity of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, which are structurally related, indicating the broader antibacterial applications of such compounds (El-Abadelah et al., 1998).
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-4-3-5-7(14-2-1-13-5)10-6(4)8(11)12/h3H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTIGUBVZZWQGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC(=C(C=C2O1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)
![5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1429760.png)






